A Technical Guide to the Structure and Application of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine
A Technical Guide to the Structure and Application of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine, a critical building block in synthetic peptide chemistry and drug development. This document will elaborate on its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in the construction of complex peptide-based therapeutics.
Chemical Structure and Identification
Nα-Boc-Nω,Nω'-bis(Z)-D-arginine, which may also be referred to by the non-standard name Boc-D-Alg(Z)2-OH, is a derivative of the amino acid D-arginine. Its structure is characterized by three protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino group (Nα) and two benzyloxycarbonyl (Z or Cbz) groups on the guanidino side chain (Nω and Nω'). These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.
The D-configuration of the chiral center is crucial for the synthesis of peptides with modified biological activity or stability compared to their natural L-counterparts. The systematic IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-5-[[bis(phenylmethoxycarbonyl)amino]methylideneamino]pentanoic acid.
Below is a DOT language script to generate a diagram of the chemical structure.
Caption: Chemical structure of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine.
Physicochemical and Analytical Data
The following table summarizes key quantitative data for Nα-Boc-Nω,Nω'-bis(Z)-D-arginine and its more commonly referenced L-isomer.
| Property | Value | Reference |
| CAS Number | 145881-13-6 (D-isomer) | [1] |
| 51219-19-3 (L-isomer) | [2] | |
| 1932279-96-3 (Boc-D-Alg(Z)2-OH) | ||
| Molecular Formula | C₂₇H₃₄N₄O₈ | [1] |
| Molecular Weight | 542.58 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | ~140 °C (decomposes) (L-isomer) | [3] |
| Optical Rotation ([α]20/D) | +2.5 ± 0.5°, c = 1% in methanol (L-isomer) | [3] |
Experimental Protocols
Representative Synthesis of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine
The synthesis of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine involves a two-step protection of D-arginine. A generalized protocol is outlined below.
Step 1: Nα-Boc Protection
-
D-arginine is dissolved in a mixture of dioxane and water.
-
A base, such as sodium hydroxide, is added to adjust the pH to approximately 10-11.
-
Di-tert-butyl dicarbonate (Boc)₂O is added portion-wise while maintaining the pH with the base.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then acidified to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl) and extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Nα-Boc-D-arginine.
Step 2: Nω,Nω'-bis(Z) Protection
-
Nα-Boc-D-arginine is dissolved in a suitable solvent system, often a mixture of an organic solvent and aqueous base (e.g., THF/water with NaOH).
-
The solution is cooled in an ice bath.
-
Benzyl chloroformate (Cbz-Cl or Z-Cl) is added dropwise while maintaining a basic pH.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The mixture is then worked up by acidification and extraction with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to afford the final product, Nα-Boc-Nω,Nω'-bis(Z)-D-arginine.
The workflow for this synthesis is depicted in the following diagram.
Caption: Generalized synthetic workflow for Nα-Boc-Nω,Nω'-bis(Z)-D-arginine.
Role in Peptide Synthesis and Drug Development
Nα-Boc-Nω,Nω'-bis(Z)-D-arginine is a valuable reagent in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[3] The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).
The two Z groups on the guanidino side chain provide robust protection that is stable to the repetitive TFA treatments used for Boc removal. The Z groups are typically removed at the final stage of peptide synthesis, after the desired sequence has been assembled, using strong acids like anhydrous hydrogen fluoride (HF) or through catalytic hydrogenation.
The use of D-amino acids like this one is a common strategy in drug development to:
-
Increase proteolytic stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.
-
Modulate receptor binding and activity: The altered stereochemistry can lead to different binding affinities and efficacies at biological targets, sometimes resulting in antagonist instead of agonist activity, or vice versa.
-
Induce specific secondary structures: The incorporation of D-amino acids can promote the formation of unique peptide conformations, such as specific turns or helical structures, which can be crucial for biological activity.
The signaling pathway below illustrates the general principle of how a synthetically modified peptide, potentially containing Nα-Boc-Nω,Nω'-bis(Z)-D-arginine as a building block, can interact with a cell surface receptor to modulate a downstream cellular response.
Caption: General signaling pathway of a synthetic peptide.
